N-cyclopentyl-4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxamide
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Overview
Description
N-cyclopentyl-4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound characterized by its unique chemical structure. This compound features a cyclopentyl group, a dichlorobenzoyl moiety, and a pyrrole carboxamide group, making it a molecule of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Dichlorobenzoyl Group: The dichlorobenzoyl group can be introduced via Friedel-Crafts acylation, using 2,6-dichlorobenzoyl chloride and an appropriate Lewis acid catalyst such as aluminum chloride.
Cyclopentyl Group Addition: The cyclopentyl group can be added through a nucleophilic substitution reaction, where a cyclopentyl halide reacts with the pyrrole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-cyclopentyl-4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclopentyl-4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-4-benzoyl-1H-pyrrole-2-carboxamide: Lacks the dichloro substitution on the benzoyl group.
N-cyclopentyl-4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
Uniqueness
N-cyclopentyl-4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxamide is unique due to the presence of both the cyclopentyl and dichlorobenzoyl groups, which confer distinct chemical and biological properties. These structural features differentiate it from similar compounds and contribute to its specific applications and effects.
Properties
IUPAC Name |
N-cyclopentyl-4-(2,6-dichlorobenzoyl)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O2/c18-12-6-3-7-13(19)15(12)16(22)10-8-14(20-9-10)17(23)21-11-4-1-2-5-11/h3,6-9,11,20H,1-2,4-5H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEJEXAIROWLCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC(=CN2)C(=O)C3=C(C=CC=C3Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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